molecular formula C13H19NO2 B132232 (1S,2S)-(+)-Pseudoephedrinepropionamide CAS No. 159213-03-3

(1S,2S)-(+)-Pseudoephedrinepropionamide

Cat. No. B132232
M. Wt: 221.29 g/mol
InChI Key: NOUIRZGGWSLLAJ-GXFFZTMASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “(1S,2S)-(+)-Pseudoephedrinepropionamide” are not available, it’s worth noting that pseudoephedrine, a related compound, can be used as a chiral auxiliary in the asymmetric synthesis of enantioenriched organic compounds .

Scientific Research Applications

Synthesis and Diastereoselective Alkylation

(Myers & Yang, 2003) explored the synthesis and diastereoselective alkylation of pseudoephedrine amides, highlighting the intermediate role of (1S,2S)-pseudoephedrinepropionamide. This research demonstrated its significance in stereoselective reactions.

Effects on β-Adrenergic Receptors

Research by (Vansal & Feller, 1999) investigated the direct effects of ephedrine isomers, including (1S,2S)-pseudoephedrine, on human beta-adrenergic receptors. This study provided insights into the pharmacological action of these compounds.

Metabolic Precursors in Ephedra Species

A study by (Krizevski et al., 2012) focused on the role of benzaldehyde as a precursor to phenylpropylamino alkaloids, including ephedrine and pseudoephedrine, in Ephedra species. It emphasized the biosynthesis pathways of these compounds.

Environmental Impact and Degradation

The environmental degradation and toxicity of ephedrine isomers, including (1S,2S)-pseudoephedrine, were examined by (Rice et al., 2018). This study revealed significant information about the environmental stability and impact of these compounds.

Stereochemical Analysis in Forensic Science

(Deruiter et al., 1994) discussed the synthesis, stereochemical analysis, and analytical properties of methcathinone and related compounds, including (1S,2S)-pseudoephedrine. This research is particularly relevant in forensic applications.

Forensic Application in Drug Impurity Analysis

In the context of forensic science, (Iwata et al., 2006) utilized capillary electrophoresis to analyze impurities in seized methamphetamine, identifying (1S,2S)-pseudoephedrine as a key component.

Athlete Performance Enhancement

An investigation into the performance-enhancing effects of pseudoephedrine on athletes was conducted by (Hodges et al., 2006), where the specific isomers, including (1S,2S)-pseudoephedrine, played a crucial role.

properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUIRZGGWSLLAJ-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456635
Record name (1S,2S)-(+)-Pseudoephedrinepropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-Pseudoephedrinepropionamide

CAS RN

159213-03-3
Record name (1S,2S)-(+)-Pseudoephedrinepropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-(+)-Pseudoephedrinepropionamide
Reactant of Route 2
Reactant of Route 2
(1S,2S)-(+)-Pseudoephedrinepropionamide
Reactant of Route 3
Reactant of Route 3
(1S,2S)-(+)-Pseudoephedrinepropionamide
Reactant of Route 4
Reactant of Route 4
(1S,2S)-(+)-Pseudoephedrinepropionamide
Reactant of Route 5
Reactant of Route 5
(1S,2S)-(+)-Pseudoephedrinepropionamide
Reactant of Route 6
Reactant of Route 6
(1S,2S)-(+)-Pseudoephedrinepropionamide

Citations

For This Compound
6
Citations
AG Myers, BH Yang - Organic Syntheses, 2003 - Wiley Online Library
Synthesis and diastereoselective alkylation of pseudoephedrine amides intermediate: (1S,2S)‐pseudoephedrinepropionamide product: (1S,2S)‐pseudoephedrine‐(R)‐2‐…
Number of citations: 0 onlinelibrary.wiley.com
L Muñoz, MP Bosch, G Rosell, A Guerrero - Tetrahedron: Asymmetry, 2009 - Elsevier
The enantioselective synthesis of both enantiomers of 4-methyloctanoic acid, one major aggregation pheromone component of the rhinoceros beetles of the genus Oryctes and an …
Number of citations: 0 www.sciencedirect.com
CQ Phosphines, C Phosphines, C Alcohols, C Diols… - Citeseer
At Sigma-Aldrich, we are committed to being your preferred supplier for reagents and building blocks used in asymmetric synthesis. If you cannot find a product for your specific research …
Number of citations: 0 citeseerx.ist.psu.edu
JL Garrison - 2007 - search.proquest.com
Specific small molecule inhibitors can be used as molecular tools to dissect complex cellular processes and illuminate basic biological questions, such as protein secretion. A random …
Number of citations: 0 search.proquest.com
R Sharma - 2013 - rucore.libraries.rutgers.edu
Allene oxidation chemistry expands the paradigm of CC π-bond functionalization. Whereas alkene epoxidation/epoxide opening engages two and sometimes three or more contiguous …
Number of citations: 0 rucore.libraries.rutgers.edu
TD Newar - 2016 - search.proquest.com
A full account of our synthetic work toward the first total synthesis of the neuroactive marine macrolide (-)-palmyrolide A is highlighted. Our first-generation approach aimed to unlock the …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.